L-838417

Descripción general

Descripción

L-838,417 es un compuesto desarrollado por Merck, Sharp and Dohme, utilizado principalmente en investigación científica. Es un fármaco ansiolítico que tiene efectos similares a los fármacos benzodiazepínicos pero es estructuralmente distinto, clasificándolo como un ansiolítico no benzodiazepínico . El compuesto es un modulador alostérico positivo selectivo de subtipo GABA A, actuando como un agonista parcial en los subtipos α2, α3 y α5, mientras que actúa como un modulador alostérico negativo en el subtipo α1 .

Aplicaciones Científicas De Investigación

L-838,417 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente en el estudio de los receptores GABA A y su papel en la ansiedad, el dolor y otras afecciones neurológicas . Se ha demostrado que el compuesto tiene efectos ansiolíticos selectivos, mediados principalmente por los subtipos α2 y α3, con pocos efectos sedantes o amnésicos . En modelos animales de dolor neuropático, se ha demostrado que la estabilización del cotransportador 2 de cloruro de potasio en las membranas neuronales podría potenciar la analgesia inducida por L-838,417 . Esto revela una nueva estrategia para la analgesia en el dolor patológico mediante el direccionamiento combinado de los subtipos apropiados de receptores GABA A y la restauración de la homeostasis del cloruro .

Mecanismo De Acción

L-838,417 actúa como un modulador alostérico positivo de los receptores GABA A, específicamente dirigido a los subtipos α2, α3 y α5 . Mejora los efectos inhibitorios del GABA, lo que lleva a efectos ansiolíticos y analgésicos. El compuesto actúa como un agonista parcial en estos subtipos, lo que significa que mejora la respuesta del receptor al GABA sin activar completamente el receptor . Esta modulación selectiva permite efectos ansiolíticos sin los efectos sedantes o amnésicos que suelen asociarse con las benzodiazepinas .

Análisis Bioquímico

Biochemical Properties

L-838,417 is a subtype-selective GABA A positive allosteric modulator. It acts as a partial agonist at the α2, α3, and α5 subtypes of the GABA A receptor, while acting as a negative allosteric modulator at the α1 subtype. This selective binding profile allows L-838,417 to exert anxiolytic effects primarily through the α2 and α3 subtypes, with minimal sedative or amnestic effects, which are typically mediated by the α1 subtype . The compound interacts with the GABA A receptor, enhancing the inhibitory effects of GABA and thereby modulating neuronal excitability .

Cellular Effects

L-838,417 influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to produce anxiolytic effects in animal models without causing significant sedation . The compound’s selective action on the α2 and α3 subtypes of the GABA A receptor results in anxiolysis without the sedative effects commonly associated with benzodiazepines . Additionally, L-838,417 has been found to stabilize the Potassium Chloride Cotransporter 2 (KCC2) at neuronal membranes, potentiating its analgesic effects in neuropathic pain models .

Molecular Mechanism

At the molecular level, L-838,417 acts as a positive allosteric modulator of the GABA A receptor. By binding to specific subtypes of the receptor, it enhances the receptor’s response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s selective binding to the α2 and α3 subtypes is responsible for its anxiolytic effects, while its negative modulation of the α1 subtype minimizes sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-838,417 have been observed to vary over time. The compound exhibits a stable anxiolytic profile in both short-term and long-term studies . In animal models, L-838,417 has been shown to maintain its anxiolytic effects even after repeated administration, without significant tolerance development . Additionally, the compound’s stability and lack of significant degradation over time make it a reliable tool for research purposes .

Dosage Effects in Animal Models

The effects of L-838,417 vary with different dosages in animal models. At lower doses, the compound produces anxiolytic effects without significant sedation . At higher doses, some sedative effects may be observed, although these are less pronounced compared to traditional benzodiazepines . In neuropathic pain models, higher doses of L-838,417 have been shown to potentiate its analgesic effects, particularly when combined with stabilization of KCC2 .

Metabolic Pathways

L-838,417 is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The compound’s metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The specific enzymes involved in the metabolism of L-838,417 include cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, L-838,417 is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues, including the brain . Additionally, L-838,417 interacts with specific transporters and binding proteins that influence its localization and accumulation within target tissues .

Subcellular Localization

L-838,417 is primarily localized to the synaptic and extrasynaptic regions of neurons, where it interacts with GABA A receptors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This precise localization is essential for its modulatory effects on GABAergic neurotransmission and its overall pharmacological profile .

Métodos De Preparación

La síntesis de L-838,417 y compuestos similares se describió en 2005 en el Journal of Medicinal Chemistry . La ruta sintética implica la formación del núcleo triazolopiridazina, seguida de la introducción de los grupos difluorofenilo y terc-butilo. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial probablemente implicarían escalar estas reacciones en condiciones controladas para garantizar la pureza y el rendimiento del compuesto.

Análisis De Reacciones Químicas

L-838,417 se somete a varias reacciones químicas, incluidas las reacciones de sustitución y reducción. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, agentes reductores y catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

L-838,417 es único en su modulación selectiva de los subtipos de receptores GABA A. Compuestos similares incluyen SL-651,498 y TPA023, que también se dirigen a los receptores GABA A pero tienen diferentes perfiles de selectividad y eficacia . SL-651,498 es otro modulador GABA A selectivo de subtipo, mientras que TPA023 es un modulador alostérico positivo de baja eficacia . Estos compuestos se utilizan en modelos preclínicos para estudiar sus efectos sobre el dolor, la ansiedad y otras afecciones neurológicas .

Propiedades

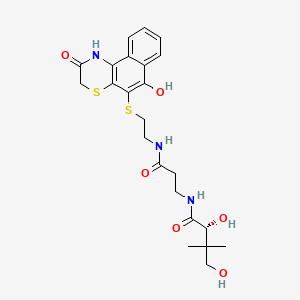

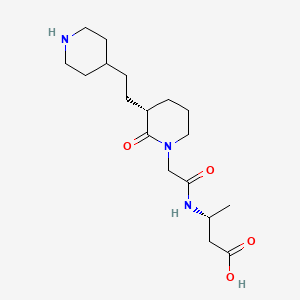

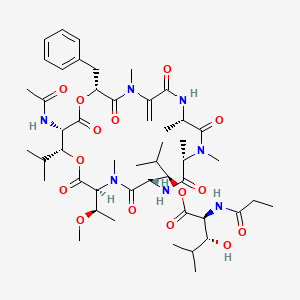

IUPAC Name |

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDUNOMMYOKHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432710 | |

| Record name | L 838417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286456-42-6 | |

| Record name | 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286456-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-838417 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 838417 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-838417 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of L-838,417?

A1: L-838,417 exhibits selectivity for specific subtypes of the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system. [, , , ]

Q2: Which GABAA receptor subtypes are preferentially targeted by L-838,417?

A2: L-838,417 displays functional selectivity for GABAA receptors containing α2, α3, and α5 subunits. It exhibits partial agonist activity at these subtypes while acting as an antagonist at α1-containing GABAA receptors. [, , , , , ]

Q3: How does the binding of L-838,417 to GABAA receptors influence neuronal activity?

A3: As a positive allosteric modulator, L-838,417 potentiates the effects of GABA at its target GABAA receptor subtypes. This leads to enhanced chloride ion influx into neurons, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. [, , , , ]

Q4: What are the downstream consequences of modulating specific GABAA receptor subtypes?

A4: α1-containing GABAA receptors are primarily associated with sedation, while α2- and/or α3-containing receptors are implicated in mediating anxiolytic effects. The selectivity profile of L-838,417 for α2/α3 over α1 suggests a potential for anxiolysis with reduced sedation. [, , , , , ]

Q5: What is the significance of L-838,417’s selectivity profile in the context of anxiety disorders?

A5: Conventional benzodiazepines, while effective anxiolytics, often induce sedation and carry risks of dependence and abuse. L-838,417’s selective modulation of α2/α3-containing GABAA receptors suggests a potential for achieving anxiolysis with a reduced side effect profile, including reduced sedation and dependence liability. [, , , , , , , ]

Q6: What preclinical models have been used to investigate the anxiolytic potential of L-838,417?

A6: Studies have employed various rodent models to assess L-838,417’s efficacy in anxiety-like behaviors. These include the elevated plus maze, light-dark box, and the conditioned emotional response paradigm. [, , , , ]

Q7: Has L-838,417 shown efficacy in other preclinical models beyond anxiety?

A8: L-838,417 has demonstrated efficacy in preclinical models of pain, including inflammatory and neuropathic pain. It also shows potential in models of respiratory disturbances, such as those observed in Rett syndrome. [, , , , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of L-838,417?

A9: Studies in rodents have shown that L-838,417 is well-absorbed after intraperitoneal administration, but its oral bioavailability varies significantly between rats and mice. It exhibits moderate clearance in rats but is cleared at a much higher rate in mice. [, ]

Q9: How does the pharmacokinetic profile of L-838,417 influence its potential for clinical development?

A10: The interspecies variability in oral bioavailability observed with L-838,417 highlights the importance of optimizing its pharmacokinetic properties for potential clinical translation. Further investigation into its metabolic pathways and clearance mechanisms is crucial. [, , , ]

Q10: Have any toxicological concerns been identified with L-838,417?

A11: While preclinical studies suggest a potentially favorable safety profile for L-838,417 compared to conventional benzodiazepines, comprehensive toxicological evaluations are essential before clinical development. [, , , ]

Q11: What are the future directions for research on L-838,417?

A11: Future research should focus on:

- Optimizing its pharmacokinetic properties to enhance its suitability for clinical use. [, ]

- Conducting comprehensive preclinical safety and toxicology studies. [, ]

- Further elucidating the specific roles of α2 and α3 GABAA receptor subtypes in mediating its therapeutic effects in different disease models. [, , ]

- Exploring potential drug delivery strategies to enhance its targeting and efficacy. [, ]

Q12: What key questions remain unanswered regarding the therapeutic potential of L-838,417?

A12: Key unanswered questions include:

- Can the promising preclinical findings translate into clinical efficacy in patients with anxiety disorders or other conditions? [, ]

- What is the long-term safety profile of L-838,417, and does it hold a lower risk of dependence and abuse compared to conventional benzodiazepines? [, ]

- Can specific biomarkers be identified to predict treatment response or monitor potential adverse effects? [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)